Tetrapeptide-30 Acetate

Description

Significance of Tetrapeptides in Biological Systems Research

Tetrapeptides are oligopeptides composed of four amino acids linked by peptide bonds. goong.comwikipedia.org Their relatively small size allows for a significant number of possible amino acid sequences, leading to a wide diversity of biological activities. clinisciences.com In biological systems, tetrapeptides play crucial roles in various processes, including immune regulation, hormone function, and cell signaling. goong.comopenaccesspub.org They can act as agonists or antagonists for a variety of receptors, influencing cellular pathways. wikipedia.org This makes them valuable subjects of research in biochemistry, pharmacology, and molecular biology for their potential therapeutic applications in areas such as cancer, diabetes, and neurodegenerative diseases. goong.comclinisciences.com Their simpler structure compared to larger proteins also makes them useful models for studying protein folding and interactions. clinisciences.com

Role of Tetrapeptide-30 Acetate (B1210297) as a Bioactive Peptide

Tetrapeptide-30 Acetate, a synthetic peptide composed of the amino acids proline, glutamic acid, and lysine (B10760008), is recognized for its bioactive properties, particularly in the context of skin health. deascal.compaulaschoice.co.uk Its primary role investigated in academic research is its ability to influence skin pigmentation. medchemexpress.commotifbiotech.com Research indicates that it can interrupt the pathways that lead to skin discoloration and an uneven skin tone. paulaschoice.co.ukaobious.com

The mechanism of action of Tetrapeptide-30 is multifaceted. It has been shown to act as a tyrosinase inhibitor, which is a key enzyme in the production of melanin (B1238610). medchemexpress.comincidecoder.combiotrend.com By reducing the amount of tyrosinase, it can help to lighten hyperpigmentation. medchemexpress.combiotrend.com Furthermore, it is believed to inhibit the activation of melanocytes, the cells responsible for producing melanin. lotioncrafter.comomizzur.com

Beyond its effects on pigmentation, Tetrapeptide-30 is also noted for its anti-inflammatory properties. incidecoder.comlotioncrafter.com Research has demonstrated its ability to reduce the expression of pro-inflammatory mediators in skin cells. medchemexpress.comomizzur.com

Historical Context of Tetrapeptide-30 Research Focus

The study of peptides for cosmetic and dermatological applications has evolved significantly over the decades. researchgate.net While the initial focus of peptide research was on their pharmaceutical applications, the discovery of their potential benefits for skin care has led to a surge in research in this area. deascal.comresearchgate.net

The research focus on Tetrapeptide-30 specifically has been driven by the cosmetic industry's demand for effective and safe skin-lightening and anti-aging ingredients. deascal.comsmartandhandsome.in Early research into peptides for skin care often centered on their ability to stimulate collagen production. clinisciences.com However, as our understanding of the molecular mechanisms of skin pigmentation has advanced, so too has the focus of peptide research.

The development of synthetic methods like solid-phase peptide synthesis (SPPS) has been instrumental in the advancement of peptide research, allowing for the creation of specific peptide sequences like Tetrapeptide-30 for targeted investigation. deascal.commdpi.comuniroma1.it The specific amino acid sequence of Tetrapeptide-30, Proline-Lysine-Glutamic Acid-Lysine (PKEK), was identified and synthesized to explore its potential to modulate skin pigmentation. incidecoder.comresearchgate.net A significant portion of the research has centered on its ability to inhibit key steps in the melanin production pathway. medchemexpress.comomizzur.com

Detailed Research Findings

In Vitro Studies

Inhibition of Melanogenesis: Laboratory studies on cultured human melanocytes have shown that Tetrapeptide-30 can decrease the activity of tyrosinase, a critical enzyme for melanin synthesis. medchemexpress.comincidecoder.com

Anti-inflammatory Effects: Research on human keratinocytes has demonstrated that Tetrapeptide-30 can significantly reduce the gene expression of pro-inflammatory cytokines such as IL-6, IL-8, and TNF-α, as well as pro-opiomelanocortin (POMC), which is a precursor to a pigmentation-inducing hormone. medchemexpress.comomizzur.comresearchgate.net

Mechanism of Action

The primary mechanism of action of Tetrapeptide-30 in skin lightening is believed to be twofold:

Inhibition of Tyrosinase: It directly interferes with the enzymatic activity of tyrosinase, thereby reducing the production of melanin. medchemexpress.comincidecoder.com

Inhibition of Melanocyte Activation: It is thought to block the activation of melanocytes, the cells that produce melanin. lotioncrafter.comomizzur.com This may involve interfering with the communication between keratinocytes and melanocytes. nih.govnih.gov

Table 1: Investigated Biological Effects of Tetrapeptide-30

| Biological Effect | Key Findings | References |

|---|---|---|

| Skin Pigmentation | Inhibits tyrosinase activity and reduces melanin production. | medchemexpress.com, incidecoder.com, biotrend.com |

| Reduces hyperpigmentation and evens skin tone. | medchemexpress.com, smartandhandsome.in | |

| Blocks the transfer of melanin to keratinocytes. | incidecoder.com | |

| Inflammation | Reduces the expression of pro-inflammatory cytokines (IL-6, IL-8, TNF-α). | medchemexpress.com, omizzur.com |

| Decreases the expression of pro-opiomelanocortin (POMC). | medchemexpress.com, omizzur.com |

Properties

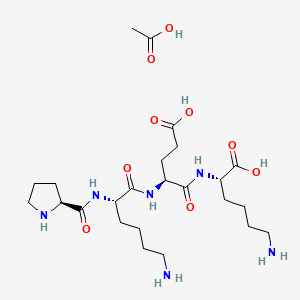

Molecular Formula |

C24H44N6O9 |

|---|---|

Molecular Weight |

560.6 g/mol |

IUPAC Name |

acetic acid;(2S)-6-amino-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-carboxybutanoyl]amino]hexanoic acid |

InChI |

InChI=1S/C22H40N6O7.C2H4O2/c23-11-3-1-6-15(26-19(31)14-8-5-13-25-14)20(32)27-16(9-10-18(29)30)21(33)28-17(22(34)35)7-2-4-12-24;1-2(3)4/h14-17,25H,1-13,23-24H2,(H,26,31)(H,27,32)(H,28,33)(H,29,30)(H,34,35);1H3,(H,3,4)/t14-,15-,16-,17-;/m0./s1 |

InChI Key |

JQJKOEZUZYXNSZ-SITLLQIKSA-N |

Isomeric SMILES |

CC(=O)O.C1C[C@H](NC1)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCCN)C(=O)O |

Canonical SMILES |

CC(=O)O.C1CC(NC1)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CCCCN)C(=O)O |

Origin of Product |

United States |

Synthesis and Derivatization Methodologies for Tetrapeptide 30 Acetate

Solid-Phase Peptide Synthesis (SPPS) Techniques

Solid-Phase Peptide Synthesis (SPPS) is the most widely used and well-established method for synthesizing peptides like Tetrapeptide-30. bachem.com This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, often a resin. bachem.comwikipedia.org A key advantage of SPPS is the ability to use excess soluble reagents to drive reactions to completion; these can then be easily removed through simple filtration and washing, which circumvents complex purification steps after each cycle. bachem.com

Fmoc-based Solid-Phase Synthesis Protocols

The most common SPPS strategy for synthesizing peptides is the Fluorenylmethyloxycarbonyl (Fmoc) chemistry. creative-peptides.comnih.gov In this approach, the N-terminus of the growing peptide chain is protected by the Fmoc group. creative-peptides.com This group is stable under the acidic conditions used for side-chain deprotection but is readily removed by a mild base, typically a solution of piperidine (B6355638) in a polar aprotic solvent such as dimethylformamide (DMF). creative-peptides.comlifetein.com This orthogonality allows for selective deprotection of the N-terminus without affecting the side-chain protecting groups or the bond to the resin. nih.gov

The synthesis is a cyclical process that begins with the attachment of the C-terminal amino acid to the solid support. peptide.com Each subsequent amino acid is added through a cycle involving two main steps:

Fmoc Deprotection: The Fmoc group of the resin-bound amino acid is removed by treatment with a piperidine solution. uci.edu

Coupling: The next Fmoc-protected amino acid is activated and then coupled to the newly deprotected N-terminus of the growing peptide chain. lifetein.com This activation is commonly achieved with carbodiimide-based coupling reagents like dicyclohexylcarbodiimide (B1669883) (DCC) or diisopropylcarbodiimide (DIC), often used with an additive such as hydroxybenzotriazole (B1436442) (HOBt) or ethyl cyanohydroxyiminoacetate (Oxyma) to enhance efficiency and reduce side reactions.

This cycle is repeated until the full sequence of Tetrapeptide-30 is assembled. lifetein.com

Sequential Amino Acid Addition Strategies

The creation of Tetrapeptide-30 on the solid support involves the sequential addition of specific amino acids. While the exact sequence of Tetrapeptide-30 is proprietary, a hypothetical tetrapeptide with the sequence Pro-Glu-Lys-Ala would be synthesized as follows:

The C-terminal amino acid, Alanine (B10760859) (Ala), is first anchored to the solid support.

The Fmoc group on Alanine is removed.

Fmoc-protected Lysine (B10760008) (Lys), with its side chain also protected, is coupled to the deprotected Alanine.

The Fmoc group on Lysine is removed.

Fmoc-protected Glutamic acid (Glu), with its side chain protected, is coupled to the deprotected Lysine.

The Fmoc group on Glutamic acid is removed.

Finally, Fmoc-protected Proline (Pro) is coupled to the deprotected Glutamic acid to complete the tetrapeptide sequence.

Each coupling step is carefully monitored to ensure the reaction goes to completion, as incomplete reactions can lead to the formation of deletion sequences that are challenging to separate from the target peptide.

Cleavage and Deprotection Procedures

Upon completion of the peptide chain synthesis, the peptide must be cleaved from the solid support, and all side-chain protecting groups must be removed. lifetein.com This is typically achieved in a single step by treating the resin-bound peptide with a strong acid cocktail. sigmaaldrich.com This cocktail most often contains trifluoroacetic acid (TFA) as the primary cleavage reagent, along with various scavengers. sigmaaldrich.comresearchgate.net

Scavengers are critical for preventing the highly reactive cationic species, generated during the removal of side-chain protecting groups, from reattaching to the peptide, especially to sensitive residues like tryptophan or methionine. thermofisher.com Common scavengers include water, triisopropylsilane (B1312306) (TIS), and 1,2-ethanedithiol (B43112) (EDT). sigmaaldrich.com The selection of scavengers is dependent on the amino acid composition of the peptide. thermofisher.com

Following cleavage, the crude peptide is precipitated from the cleavage mixture, usually with cold diethyl ether, and then collected by centrifugation or filtration. thermofisher.com The resulting crude peptide is subsequently purified, most commonly by reverse-phase high-performance liquid chromatography (RP-HPLC), to obtain high-purity Tetrapeptide-30. The final step is lyophilization, which yields the peptide as a stable, fluffy white powder, often as an acetate (B1210297) salt as a result of the purification process. peptide.com

Solution-Phase Peptide Synthesis Approaches

While SPPS is the dominant method, solution-phase peptide synthesis (SPPS), also known as liquid-phase peptide synthesis (LPPS), provides an alternative for producing Tetrapeptide-30, particularly for large-scale manufacturing. bachem.comopenaccessjournals.com In this classical method, the peptide is synthesized in a homogeneous solution, where both the reactants and the growing peptide chain are soluble in the reaction solvent. wikipedia.orgnih.gov

Enzymatic Synthesis as an Alternative Methodology

Enzymatic synthesis is an emerging "green" and highly specific alternative for peptide production. nih.govresearchgate.net This method employs enzymes, such as proteases, to catalyze the formation of peptide bonds. nih.gov By controlling the reaction conditions, the natural hydrolytic function of these enzymes can be reversed to favor synthesis. rsc.org

The main benefits of enzymatic synthesis include:

High Specificity: Enzymes can be very specific for the amino acids they join, which reduces the necessity for extensive side-chain protection. nih.gov

Mild Reaction Conditions: These reactions are typically performed in aqueous solutions at or near neutral pH and at room temperature, thus avoiding the use of harsh chemicals. nih.gov

Stereospecificity: As chiral molecules, enzymes produce peptides with high stereochemical purity, which eliminates the risk of racemization, a common side reaction in chemical synthesis methods. nih.gov

Despite these advantages, the industrial-scale application of enzymatic synthesis for peptides like Tetrapeptide-30 is still in development. Challenges include enzyme stability, the limited availability of suitable enzymes for all types of peptide bonds, and often slower reaction rates compared to chemical methods. researchgate.net

Advanced Synthesis Innovations in Peptide Science

The field of peptide synthesis is continually advancing, with new technologies aimed at improving efficiency, purity, and sustainability. openaccessjournals.comcreative-peptides.com Innovations that could be applied to the synthesis of Tetrapeptide-30 include:

Flow Chemistry: Continuous flow synthesis, where reagents are pumped through a reactor, offers the potential for better control over reaction conditions, improved safety, and easier scalability compared to traditional batch processes. eurekalert.org

Ligation Chemistries: Techniques like native chemical ligation (NCL) enable the synthesis of larger peptides by joining smaller, unprotected peptide fragments. While more commonly used for much larger molecules, the principles of chemoselective ligation are influencing the development of new peptide synthesis strategies. nih.gov

Novel Coupling Reagents: Ongoing research focuses on developing more efficient and less hazardous coupling reagents to minimize side reactions and improve the yield and purity of the final peptide product. openaccessjournals.com

These advancements hold the potential to make the synthesis of peptides such as Tetrapeptide-30 more efficient, cost-effective, and environmentally friendly.

Liquid-Phase Peptide Synthesis (LPPS) Considerations

Liquid-Phase Peptide Synthesis (LPPS) represents a classical yet relevant method for producing short peptides like Tetrapeptide-30. bachem.com In LPPS, the peptide chain is elongated in a solution, which offers both advantages and disadvantages compared to the more common Solid-Phase Peptide Synthesis (SPPS). bachem.comcreative-peptides.com

One of the primary benefits of LPPS is its scalability, making it suitable for the large-scale industrial production of smaller peptides. formulationbio.comamericanpeptidesociety.org The homogeneous reaction environment allows for easier monitoring and control of reaction conditions, which can lead to higher purity and yields for shorter, less complex peptides. creative-peptides.comkbdna.com Purification of intermediates is also more straightforward in some cases. formulationbio.com Additionally, LPPS is often considered a more sustainable option as it can require fewer reagents and solvents, thereby reducing waste. bachem.com

However, LPPS is not without its challenges. The process can be labor-intensive and time-consuming, especially for longer peptide sequences, due to the need for complex separation and purification steps after each reaction. creative-peptides.comgencefebio.com These purification processes, such as extraction and chromatography, can add significant time and cost to the synthesis. americanpeptidesociety.org For more complex peptides, the accumulation of impurities can make purification difficult. creative-peptides.com

Interactive Data Table: Comparison of LPPS and SPPS for Short Peptides

| Feature | Liquid-Phase Peptide Synthesis (LPPS) | Solid-Phase Peptide Synthesis (SPPS) |

|---|---|---|

| Principle | Peptide chain is synthesized in a solution with the aid of soluble tags. bachem.comformulationbio.com | Peptide chain is anchored to an insoluble resin support. rsc.org |

| Scalability | Well-suited for large-scale production of short peptides. formulationbio.comamericanpeptidesociety.org | Can be limited by resin loading capacity for very large-scale production. americanpeptidesociety.org |

| Purification | Intermediates can be purified, but final purification can be complex and labor-intensive. formulationbio.comcreative-peptides.com | Simplified purification due to easy washing of the solid support. gencefebio.com |

| Efficiency | Can be more time-consuming due to separation steps. creative-peptides.com | Generally faster and more efficient, especially for longer peptides and high-throughput synthesis. bachem.comrsc.org |

| Waste Generation | Can be more sustainable with reduced solvent and reagent use. bachem.com | Traditionally generates significant solvent and reagent waste. gcande.orgresearchgate.net |

| Ideal Application | Large-scale synthesis of simple, short peptides. gencefebio.com | Research, high-throughput synthesis, and complex or long peptides. americanpeptidesociety.org |

Green Chemistry Principles in Tetrapeptide Synthesis

The pharmaceutical industry, including peptide manufacturing, is increasingly adopting green chemistry principles to minimize its environmental impact. oxfordglobal.comresearchgate.net Traditional peptide synthesis methods are known for generating substantial waste, with some studies indicating that 80-90% of waste comes from purification and washing steps. advancedchemtech.com The synthesis of 1 kg of a peptide drug can consume several metric tons of solvents and materials. gcande.org

Key green chemistry principles being applied to peptide synthesis include:

Waste Prevention: The primary goal is to design processes that generate less waste, rather than treating it after the fact. ambiopharm.com

Atom Economy: Synthetic methods are being optimized to incorporate a maximum amount of the starting materials into the final product. ambiopharm.com

Safer Solvents and Auxiliaries: There is a significant push to replace hazardous solvents like N,N-dimethylformamide (DMF) and dichloromethane (B109758) (DCM) with greener alternatives such as N-Butylpyrrolidone (NBP), ethanol, or even water-based systems. advancedchemtech.comresearchgate.net

Energy Efficiency: The use of microwave and ultrasound-assisted synthesis can reduce reaction times and energy consumption. advancedchemtech.com

Reduction of Derivatives: Minimizing the use of temporary protecting groups can reduce the number of reaction steps and the amount of waste generated. ambiopharm.com

Catalysis: Employing catalytic reagents in small amounts is superior to using stoichiometric reagents that are consumed in the reaction. ambiopharm.com

Continuous Processing: Moving from batch processing to continuous flow chemistry can reduce the use of excess reagents and solvents and improve efficiency. advancedchemtech.comoxfordglobal.com

Interactive Data Table: Application of Green Chemistry in Tetrapeptide Synthesis

| Green Chemistry Principle | Application in Tetrapeptide Synthesis |

|---|---|

| Waste Prevention | Optimizing reaction conditions to reduce the number of washing and purification steps. advancedchemtech.com |

| Atom Economy | Utilizing convergent synthesis, where smaller fragments are combined, to reduce overall steps. advancedchemtech.com |

| Safer Solvents | Replacing traditional solvents with greener alternatives like water or ethanol. advancedchemtech.com |

| Energy Efficiency | Employing microwave-assisted synthesis to shorten reaction times. advancedchemtech.com |

| Reduce Derivatives | Developing TFA-free cleavage protocols to avoid hazardous waste. advancedchemtech.com |

| Catalysis | Using catalytic reagents to minimize waste from stoichiometric reagents. ambiopharm.com |

| Real-time Analysis | Implementing in-process monitoring to prevent the formation of hazardous substances. ambiopharm.com |

Post-Synthetic Modifications and Derivatization Strategies

Following the initial synthesis of the peptide chain, further modifications are often necessary to enhance its stability, bioactivity, and to prepare it in its final salt form.

N-terminal Modifications for Bioactivity Enhancement (e.g., Acetylation)

N-terminal acetylation is a common post-synthetic modification applied to peptides like Tetrapeptide-30. ambiopharm.com This process involves the addition of an acetyl group to the N-terminus of the peptide. youtube.com

The primary reasons for N-terminal acetylation are:

Increased Stability: The acetylation of the N-terminus can protect the peptide from degradation by aminopeptidases, a type of exopeptidase that cleaves amino acids from the N-terminal end. ambiopharm.comjpt.com This increased proteolytic stability can enhance the peptide's half-life. nih.gov

Mimicking Native Proteins: A significant percentage of proteins in the human body are N-terminally acetylated. creative-proteomics.com Therefore, adding an acetyl group can make the synthetic peptide more closely resemble its natural counterpart. ambiopharm.com

The capping of unreacted N-terminals during synthesis with agents like acetic anhydride (B1165640) is also a crucial step to prevent the formation of deletion sequences, which can complicate purification. ijrps.comresearchgate.net

Strategies for Acetate Moiety Integration

Peptides are often synthesized and purified as trifluoroacetate (B77799) (TFA) salts, as TFA is commonly used in the cleavage from the solid support and during HPLC purification. lifetein.com However, residual TFA can be toxic in biological systems, necessitating its replacement with a more biocompatible counter-ion like acetate. lifetein.combiomatik.com

The process of converting a peptide from a TFA salt to an acetate salt is a critical post-synthetic step. This is typically achieved through ion-exchange chromatography. peptide.com Several methods exist for this conversion:

Reversed-Phase HPLC: The peptide TFA salt can be dissolved and loaded onto a reversed-phase HPLC column. The column is then washed with a buffer containing a source of acetate, such as acetic acid or ammonium (B1175870) acetate. google.comnih.gov The TFA ions are exchanged for acetate ions, and the resulting peptide acetate is eluted and then lyophilized (freeze-dried) to obtain the final product. lifetein.compeptide.com This method can combine purification and salt exchange into a single step. google.com

Anion Exchange Resin: Another method involves passing a solution of the peptide through a column packed with a strong anion exchange resin that has been pre-equilibrated with an acetate solution. peptide.com The peptide is then eluted with water, and the collected fractions containing the peptide acetate are lyophilized. peptide.com

The choice of method can depend on the properties of the peptide, such as its hydrophobicity. lifetein.com The goal is to obtain the pure peptide acetate salt, which is desirable for many formulations. google.com

Molecular Mechanisms and Cellular Pathways of Tetrapeptide 30 Acetate Action

Modulation of Melanogenesis Pathways

Tetrapeptide-30 Acetate (B1210297) exerts its influence on skin tone by interfering with several key stages of melanin (B1238610) production and distribution. This includes the inhibition of the primary enzyme responsible for melanin synthesis, the disruption of signaling cascades triggered by ultraviolet (UV) radiation, and the regulation of melanin transfer to skin cells.

Inhibition of Tyrosinase (TYR) Expression and Activity

A primary mechanism by which Tetrapeptide-30 Acetate contributes to a more even skin tone is through its ability to inhibit tyrosinase (TYR), the rate-limiting enzyme in melanogenesis. medchemexpress.combiotrend.combiocat.comlotioncrafter.comincidecoder.comglpbio.comresearchgate.net By reducing both the expression and the activity of tyrosinase, the peptide effectively slows down the production of melanin. medchemexpress.combiotrend.combiocat.comlotioncrafter.com This action helps to lighten areas of hyperpigmentation and create a more uniform complexion. medchemexpress.combiotrend.combiocat.comlotioncrafter.com

Interference with UV-Induced Signaling Cascades

Exposure to ultraviolet (UV) radiation is a principal trigger for melanin production. This compound has been shown to interfere with the signaling pathways initiated by UV exposure, thereby mitigating its pigment-inducing effects. glpbio.com

UV radiation can trigger DNA damage, leading to the activation of the p53 tumor suppressor protein. bachem.com This, in turn, stimulates the production of pro-opiomelanocortin (POMC), which is then cleaved to produce various peptides, including α-melanocyte-stimulating hormone (α-MSH). glpbio.combachem.com α-MSH binds to the melanocortin 1 receptor (MC1R) on melanocytes, a key step in stimulating melanin synthesis. bachem.comnih.govnih.gov Research indicates that Tetrapeptide-30 can effectively reduce the UVB-induced gene expression of POMC, thereby disrupting this signaling cascade and reducing the subsequent stimulation of melanocytes. medchemexpress.comglpbio.com

The binding of α-MSH to MC1R activates adenylate cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). nih.govnih.govijbs.com This elevation in cAMP is a critical second messenger in the melanogenesis pathway. By modulating the upstream signals, Tetrapeptide-30 contributes to the downregulation of cAMP production, thereby dampening the entire melanogenic cascade. glpbio.com

The increase in intracellular cAMP activates Protein Kinase A (PKA). nih.govnih.govnih.gov PKA then phosphorylates the cAMP response element-binding protein (CREB), which in turn promotes the expression of the microphthalmia-associated transcription factor (MITF). nih.govnih.govnih.govmdpi.com MITF is a master regulator of melanocyte survival and differentiation and is essential for the transcription of key melanogenic enzymes, including tyrosinase. nih.govnih.gov By interfering with this pathway, Tetrapeptide-30 ultimately impacts the activation of MITF, leading to reduced expression of the machinery required for melanin synthesis. nih.govmdpi.com

| Pathway Component | Role in Melanogenesis | Impact of this compound |

| p53 | Activated by UV-induced DNA damage, initiates POMC expression. bachem.com | Indirectly modulated by reducing UV-induced signaling. |

| POMC | Precursor to α-MSH. glpbio.comnih.gov | Reduces UVB-induced gene expression of POMC. medchemexpress.comglpbio.com |

| α-MSH | Binds to MC1R to stimulate melanocytes. bachem.comnih.govnih.gov | Reduced availability due to POMC downregulation. medchemexpress.comglpbio.com |

| MC1R | Receptor on melanocytes that initiates the cAMP signaling cascade. bachem.comnih.govnih.gov | Less activation due to reduced α-MSH. |

| cAMP | Second messenger that activates PKA. nih.govnih.gov | Production is downregulated. glpbio.com |

| PKA | Phosphorylates and activates CREB. nih.govnih.govnih.gov | Activation is reduced. |

| CREB | Transcription factor that promotes MITF expression. nih.govnih.govnih.govmdpi.com | Phosphorylation and activation are diminished. |

| MITF | Master regulator of melanogenic gene expression. nih.govnih.gov | Expression and activity are impacted, leading to decreased melanogenesis. nih.govmdpi.com |

Receptor-Mediated and ERK-Dependent Pathway Suppression of MITF and TYR Expression

While direct evidence detailing the specific receptor-mediated and ERK-dependent pathways for this compound is still emerging, the broader scientific context of melanogenesis regulation suggests a likely mechanism of action. The Extracellular signal-Regulated Kinase (ERK) pathway is a critical regulator of melanogenesis. Activation of the ERK pathway is known to induce the phosphorylation of the Microphthalmia-associated Transcription Factor (MITF), a master regulator of melanogenic gene expression. This phosphorylation marks MITF for ubiquitination and subsequent degradation by proteasomes, leading to a decrease in the expression of key melanogenic enzymes such as Tyrosinase (TYR).

Although not yet definitively proven for this compound, it is hypothesized that the peptide may interact with specific receptors on melanocytes, initiating an intracellular signaling cascade that results in the sustained activation of the ERK pathway. This, in turn, would lead to the downregulation of MITF and consequently, the suppression of TYR expression, ultimately reducing melanin synthesis.

Role of Proline-Lysine-Glutamic Acid-Lysine (PKEK) Sequence and KEK Motif

The specific amino acid sequence of Tetrapeptide-30, Proline-Lysine-Glutamic Acid-Lysine (PKEK), is fundamental to its biological activity. ci.guidemotifbiotech.com This sequence, particularly the presence of the Lysine-Glutamic Acid-Lysine (KEK) motif, is significant. ci.guide The KEK motif is also found in the antimicrobial polypeptide cathelicidin, which is known to play a role in reducing post-inflammatory hyperpigmentation. ci.guide This suggests that the KEK motif within Tetrapeptide-30 is a key contributor to its ability to regulate pigmentation, particularly in response to inflammatory triggers. The PKEK sequence as a whole is credited with the peptide's ability to balance skin tone and regulate factors that induce pigmentation. ci.guide

Anti-Inflammatory Mechanisms of Action

This compound exhibits significant anti-inflammatory properties, which are intricately linked to its skin-lightening effects. By modulating the inflammatory response in the skin, the peptide can mitigate one of the primary triggers of hyperpigmentation.

Downregulation of Pro-Inflammatory Cytokines (IL-6, IL-8, TNF-α) mRNA Expression in Human Keratinocytes

Research has demonstrated that this compound can effectively reduce the gene expression of several key pro-inflammatory cytokines in human keratinocytes, particularly in response to stressors like UVB radiation. medchemexpress.comomizzur.com In vitro studies have shown a significant reduction in the mRNA expression of Interleukin-6 (IL-6), Interleukin-8 (IL-8), and Tumor Necrosis Factor-alpha (TNF-α). ci.guidemedchemexpress.comomizzur.comresearchgate.net This downregulation of inflammatory mediators is a crucial aspect of its mechanism, as these cytokines are known to stimulate melanocytes and contribute to post-inflammatory hyperpigmentation. ci.guide

| Pro-Inflammatory Cytokine | Effect of this compound on mRNA Expression in Human Keratinocytes | Reference |

| Interleukin-6 (IL-6) | Significantly reduced, especially after UVB stimulation. | ci.guidemedchemexpress.comomizzur.comresearchgate.net |

| Interleukin-8 (IL-8) | Significantly reduced, especially after UVB stimulation. | ci.guidemedchemexpress.comomizzur.comresearchgate.net |

| Tumor Necrosis Factor-alpha (TNF-α) | Significantly reduced, especially after UVB stimulation. | medchemexpress.comomizzur.comresearchgate.net |

Modulation of Inflammatory Processes in Cellular Models

Beyond the downregulation of specific cytokines, this compound demonstrates a broader ability to modulate inflammatory processes in cellular models. By calming the inflammatory cascade within the skin, the peptide helps to create a less reactive environment. This is particularly important in preventing the initiation of the pigmentation process that often follows an inflammatory event. While specific data on the modulation of other inflammatory markers and pathways by this compound is still an area of active research, its established effect on key cytokines points to a significant and beneficial intervention in the skin's inflammatory response. The anti-inflammatory properties of other cyclic tetrapeptides have been shown to be effective in various in vitro and in vivo models of inflammation, suggesting a class effect for this type of molecule. nih.gov

Regulation of Keratinocyte-Melanocyte Interactions in Inflammation

A key aspect of this compound's efficacy lies in its ability to regulate the communication between keratinocytes and melanocytes, especially in an inflammatory context. ci.guide Stressed or inflamed keratinocytes release a variety of signaling molecules, including the aforementioned pro-inflammatory cytokines and proopiomelanocortin (POMC), which is a precursor to the melanocyte-stimulating hormone (α-MSH). ci.guide By reducing the release of these signaling molecules from keratinocytes, this compound effectively inhibits the activation of melanocytes. ci.guideomizzur.comlotioncrafter.com This "smart" approach to skin lightening targets the very beginning of the pigmentation cascade, preventing the signal for melanin production from being sent, rather than just inhibiting the final enzymatic step. ci.guide This regulatory action on intercellular communication is central to its ability to prevent and reduce hyperpigmentation.

Potential Interactions with NF-κB and MAPK Signaling Pathways (General Tetrapeptide Research)

General research into peptides provides a framework for understanding the potential interactions of this compound with key cellular signaling pathways. The nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways are crucial in mediating cellular responses to stimuli such as stress and inflammation. nih.gov The MAPK pathway, which includes extracellular regulated protein kinase (ERK), p38 MAPK, and c-Jun N-terminal kinase (JNK), is responsible for phosphorylating target proteins that regulate numerous cellular processes. nih.govnih.gov

Crosstalk between the NF-κB and MAPK pathways is well-documented, with TAK1 identified as an upstream kinase for both. nih.gov Research on other peptides has demonstrated direct modulation of these pathways. For instance, one study identified a TNF-α blocking peptide that reduces both NF-κB and MAPK activity to attenuate inflammation. nih.gov In the context of tetrapeptides specifically, sea cucumber-derived tetrapeptides VTPY and VLLY have been shown to facilitate collagen regeneration by promoting the phosphorylation of ERK and p38, components of the MAPK pathway. bohrium.comresearchgate.net This suggests that tetrapeptides can activate specific MAPK cascades. The MAPK signaling pathway is also involved in processes like melanogenesis, further highlighting its relevance in skin biology. nih.gov Given that Tetrapeptide-30 has demonstrated anti-inflammatory effects, it is plausible that it may exert its influence by modulating the NF-κB and MAPK signaling cascades, which are central to inflammatory processes. ulprospector.comincidecoder.comlotioncrafter.com

Cellular Proliferation and Extracellular Matrix Component Synthesis Modulation

Stimulation of Collagen Synthesis

A significant body of research points to the ability of various peptides to stimulate the synthesis of extracellular matrix (ECM) proteins, particularly collagen. google.com Tetrapeptide-30 is reported to promote collagen production, which contributes to a smoother and more youthful-looking complexion. smartandhandsome.in This function is part of a broader class of "signal peptides" that activate fibroblasts to increase the production of collagen, elastin, and other ECM components. mdpi.com

Specific research findings underscore this capability. For example, the tetrapeptide Pal-GQPR (part of Matrixyl 3000) stimulates collagen synthesis by fibroblasts. mdpi.com Similarly, Acetyl tetrapeptide-3 has been shown to increase protein levels of type III collagen in human fibroblasts. caymanchem.com Studies on sea cucumber-derived tetrapeptides also revealed they promote collagen regeneration. bohrium.comresearchgate.net The mechanism often involves mimicking fragments of ECM proteins, such as the KTTKS segment from procollagen (B1174764) I, which signals the need for ECM repair and synthesis. google.com This stimulation of collagenesis is a key factor in improving the appearance of aged or damaged skin. google.com

Table 1: Research Findings on Peptide-Induced Collagen Synthesis

| Peptide Student | Finding | Source(s) |

|---|---|---|

| Tetrapeptide-30 | Stimulates collagen production. | smartandhandsome.in |

| Pal-GQPR | Stimulates collagen synthesis by fibroblasts. | mdpi.com |

| Acetyl tetrapeptide-3 | Increases type III collagen levels in human fibroblasts. | caymanchem.com |

| VTPY and VLLY | Promote collagen regeneration. | bohrium.comresearchgate.net |

| KTTKS | Procollagen I fragment that stimulates collagen synthesis. | google.commdpi.com |

Enhancement of Cellular Proliferation

Tetrapeptide-30 has been found to accelerate cell turnover, a key aspect of skin regeneration. smartandhandsome.in Research on other tetrapeptides supports this proliferative effect. Sea cucumber-derived tetrapeptides VTPY and VLLY were shown to induce the proliferation of human skin fibroblast (HSF) cells. researchgate.net Another study identified Tetrapeptide-68 as having skin cell-proliferating ability. nih.gov Furthermore, a senotherapeutic peptide, Pep 14, was found to induce cellular renewal and proliferation in skin models, leading to a healthier skin profile. nih.gov This enhancement of cellular proliferation is crucial for repairing damaged tissue and maintaining skin vitality.

Impact on Skin Barrier Function

The skin barrier is essential for protection against environmental stressors and maintaining hydration. Tetrapeptide-30 contributes to fortifying this natural barrier, making the skin more resilient. deascal.com The integrity of the epidermis, particularly the dermo-epidermal junction where keratinocytes play a crucial role, is fundamental to barrier function. creative-peptides.com As skin ages, the ability of keratinocytes to adhere to this junction can weaken. creative-peptides.com Peptides like Acetyl tetrapeptide-2 (B611303) can act on keratinocytes to help regenerate the epidermis. creative-peptides.com In a study on aged ex vivo skin, treatment with a peptide known as Pep 14 resulted in increased epidermal thickness, which is indicative of an improved barrier structure. nih.gov

Antioxidant Defense Mechanisms

Reduction of Oxidative Stress

Oxidative stress from environmental factors is a major contributor to skin aging. Tetrapeptide-30 provides antioxidant protection against this damage. smartandhandsome.in This is consistent with findings for other peptides. For instance, sea cucumber-derived tetrapeptides have been noted for their antioxidant activities. researchgate.net

The mechanisms behind these antioxidant effects involve the reduction of reactive oxygen species (ROS). mdpi.com Research on synthetic peptides derived from Erythrina edulis seed protein showed they could protect neuroblastoma cells against oxidative damage by enhancing the cellular redox status. mdpi.com Another study on a novel antioxidant tripeptide, ACQ, demonstrated its ability to effectively protect fibroblasts and keratinocytes from stress induced by hydrogen peroxide. nih.gov The elastin-derived peptide VGVAPG has also been shown to decrease ROS levels. mdpi.com By neutralizing free radicals and reducing oxidative stress, these peptides help maintain cellular health and integrity.

Table 2: Research Findings on Peptide-Mediated Reduction of Oxidative Stress

| Peptide Studied | Finding | Source(s) |

|---|---|---|

| Tetrapeptide-30 | Provides antioxidant protection against environmental damage and oxidative stress. | smartandhandsome.in |

| VTPY and VLLY | Possess good antioxidant activities. | researchgate.net |

| VGVAPG | Decreases the level of reactive oxygen species (ROS). | mdpi.com |

| Peptides from Erythrina edulis | Protect cells against oxidative damage by enhancing cellular redox status. | mdpi.com |

| Tripeptide ACQ | Protects fibroblasts and keratinocytes from hydrogen peroxide-induced stress. | nih.gov |

Protection Against Reactive Oxygen Species (ROS)

While direct studies extensively detailing the specific mechanisms of this compound in neutralizing reactive oxygen species (ROS) are not broadly available in the provided research, its documented anti-inflammatory properties suggest a potential indirect role in mitigating oxidative stress. Inflammation and oxidative stress are intricately linked cellular processes, where inflammatory stimuli can lead to the production of ROS, and conversely, ROS can trigger inflammatory pathways.

Tetrapeptide-30 has been shown to exert a significant anti-inflammatory effect. lotioncrafter.comci.guide Research indicates that the peptide can reduce the expression of pro-inflammatory cytokines. Specifically, in vitro studies on human keratinocytes demonstrated that Tetrapeptide-30 (also known as PKEK) can effectively lower the UVB-induced gene expression of Interleukin-6 (IL-6), Tumor Necrosis Factor-alpha (TNF-α), and Proopiomelanocortin (POMC). medchemexpress.comomizzur.comglpbio.com It also dose-dependently decreased the expression of Interleukin-8 (IL-8). medchemexpress.comglpbio.com By reducing the levels of these inflammatory mediators, Tetrapeptide-30 may help to quell the inflammatory cascade that contributes to the generation of ROS, thereby protecting cells from oxidative damage. This mechanism is crucial as ROS are known to contribute to skin aging by degrading components of the extracellular matrix. nih.gov

Other peptides have also been noted for their antioxidant capabilities. For example, certain elastin-derived peptides (EDPs) have been shown to decrease the levels of ROS. mdpi.com Similarly, β-Tocopherol, an analogue of vitamin E, exhibits antioxidant properties and can inhibit melanin synthesis. abmole.com These findings in the broader field of peptide and antioxidant research support the plausibility of peptides like Tetrapeptide-30 contributing to cellular protection against oxidative stress.

| Mediator | Effect of Tetrapeptide-30 | Context | Source |

|---|---|---|---|

| Interleukin-6 (IL-6) | Reduces UVB-induced gene expression | Human Keratinocytes | ci.guidemedchemexpress.comomizzur.comglpbio.com |

| Interleukin-8 (IL-8) | Reduces UVB-induced gene expression | Human Keratinocytes | ci.guidemedchemexpress.comomizzur.comglpbio.com |

| Tumor Necrosis Factor-α (TNF-α) | Reduces UVB-induced gene expression | Human Keratinocytes | medchemexpress.comomizzur.comglpbio.com |

| Proopiomelanocortin (POMC) | Reduces UVB-induced gene expression | Human Keratinocytes | ci.guidemedchemexpress.comomizzur.comglpbio.com |

Modulation of DNA Damage and Repair Mechanisms

The direct interaction of this compound with DNA damage and repair pathways is an area requiring more specific investigation. However, research into other peptides provides compelling evidence for their potential to modulate these critical cellular processes.

Some peptides have been developed specifically to protect against DNA damage. For instance, Diaminopropionoyl tripeptide-33 is a bioactive peptide known to protect skin cells from UVA-induced DNA damage. abmole.com Research on a senotherapeutic peptide, designated Pep 14, revealed that it supports DNA repair mechanisms. longevity.technology This peptide was found to modulate protein phosphatase 2A (PP2A) signaling, which helps maintain genomic stability and promotes DNA repair, thereby preventing cells from entering a late-stage senescent state. longevity.technologyeastbayexpress.com

Conversely, other peptides have been designed to intentionally amplify DNA damage in specific contexts, such as cancer therapy. Peptides like 'wrwycr' can bind to branched intermediates of DNA replication and repair, such as Holliday Junctions, inhibiting their resolution. nih.gov This action leads to an accumulation of DNA breaks and activates damage checkpoint proteins like Chk1 and Chk2, ultimately causing cell death in cancer cells. nih.gov

The cellular response to DNA damage is complex, often involving the tumor suppressor p53. nih.gov When damage is detected, p53 can halt the cell cycle to allow for repair or, if the damage is too severe, induce apoptosis (programmed cell death). nih.gov General peptide hormone research indicates that these signaling molecules can influence DNA damage responses, for example by affecting the phosphorylation of key proteins like ATM and Chk1/Chk2. nih.gov While direct data on Tetrapeptide-30 is limited, the actions of these other peptides highlight a significant potential for synthetic peptides to influence DNA integrity and repair.

| Peptide | Observed Effect on DNA Damage/Repair | Mechanism/Pathway | Source |

|---|---|---|---|

| Pep 14 | Supports DNA repair, prevents progression to late senescence | Modulates PP2A signaling to promote genomic stability | longevity.technologyeastbayexpress.com |

| Diaminopropionoyl tripeptide-33 | Protects skin cells from UVA-induced DNA damage | General protective effect | abmole.com |

| wrwycr | Induces accumulation of DNA breaks in cancer cells | Binds to and inhibits resolution of DNA repair intermediates (Holliday Junctions) | nih.gov |

| OS-01 Peptide | Reduces a key DNA damage marker, γH2A.x | Supports DNA damage repair | oneskin.co |

Modulation of Cellular Senescence Processes (General Peptide Research)

Cellular senescence is a state of irreversible cell-cycle arrest that, while important for processes like tumor suppression, contributes to aging and age-related diseases when senescent cells accumulate in tissues. longevity.technologyeastbayexpress.com These "zombie-like" cells secrete a range of inflammatory molecules known as the senescence-associated secretory phenotype (SASP), which can impair tissue function. longevity.technologyoneskin.co Recent peptide research has identified several "senotherapeutic" peptides that can modulate senescence, either by selectively eliminating senescent cells (senolytics) or by suppressing their harmful effects (senomorphics).

Another peptide, OS-01 , has been proven to reduce cellular senescence in lab studies on human skin. oneskin.co It effectively lowers the levels of key senescence markers, such as CDKN2A, in both the epidermal and dermal layers of the skin. oneskin.co By mitigating the natural increase in cellular senescence, the OS-01 peptide may help prevent accelerated signs of skin aging. oneskin.co

Furthermore, research has led to the design of peptides that can selectively induce apoptosis in senescent cells. A FOXO4-DRI peptide was engineered to disrupt the interaction between FOXO4 and p53, a link that is crucial for the survival of senescent cells. nih.gov This disruption selectively causes p53 to be excluded from the nucleus in senescent cells, triggering cell-intrinsic apoptosis and clearing them from tissues. nih.gov In animal studies, this peptide was well-tolerated and was able to restore tissue homeostasis, improve fitness, and reverse age-related decline in both accelerated and natural aging models. nih.gov

These findings collectively illustrate the significant potential of peptides as powerful tools to combat the accumulation of senescent cells and the associated functional decline that characterizes aging. mfm.au

Amino Acid Sequence Contributions to Biological Activity

Alanine (B10760859) scanning is a widely used mutagenesis technique to determine the functional contribution of individual amino acid residues within a peptide. wikipedia.orggenscript.com In this method, each amino acid residue (except for alanine) is systematically replaced with alanine, and the effect on the peptide's biological activity is measured. Alanine is chosen because its small, chemically inert methyl group removes the specific side chain interaction without disrupting the main peptide backbone or secondary structure. wikipedia.org

While specific L-Alanine scanning studies for Tetrapeptide-30 are not extensively detailed in publicly available literature, the principles of this technique allow for inferences about the importance of its constituent residues. By substituting each amino acid—Proline (P), Lysine (B10760008) (K), and Glutamic Acid (E)—with Alanine (A), researchers can assess which side chains are critical for its activity, such as inhibiting melanocyte activation. adooq.comglpbio.com For instance, replacing the positively charged lysine residues or the negatively charged glutamic acid residue with the neutral alanine would likely alter the electrostatic interactions that are often crucial for peptide-receptor binding. Such a study would systematically reveal the contribution of each residue to the peptide's skin-brightening and anti-inflammatory effects. lifetein.comci.guide

| Original Peptide Sequence | Alanine-Substituted Variant (Example) | Purpose of Substitution | Expected Outcome if Residue is Critical |

|---|---|---|---|

| Pro-Lys-Glu-Lys (PKEK) | Ala-Lys-Glu-Lys (AKEK) | Evaluate the role of the Proline residue's cyclic side chain. | Significant loss of biological activity. |

| Pro-Lys-Glu-Lys (PKEK) | Pro-Ala-Glu-Lys (PAEK) | Assess the importance of the first Lysine's positive charge. | Significant loss of biological activity. |

| Pro-Lys-Glu-Lys (PKEK) | Pro-Lys-Ala-Lys (PKAK) | Determine the contribution of Glutamic Acid's negative charge. | Significant loss of biological activity. |

| Pro-Lys-Glu-Lys (PKEK) | Pro-Lys-Glu-Ala (PKEA) | Assess the importance of the second Lysine's positive charge. | Significant loss of biological activity. |

The stereochemistry of amino acids (L- or D-configuration) is a critical factor in peptide activity. Naturally occurring peptides are composed of L-amino acids. Substituting one or more of these with their D-enantiomers can have profound effects on the peptide's structure and function. nih.gov Such substitutions can increase a peptide's stability by making it resistant to degradation by proteases, which typically recognize only L-amino acid peptide bonds. mdpi.com

However, these changes can also alter the peptide's three-dimensional structure, potentially affecting its ability to bind to its target receptor. researchgate.netpreprints.org In some cases, a complete substitution of all L-amino acids with D-amino acids can preserve the peptide's activity, particularly if the mechanism of action is not dependent on a specific chiral interaction with a receptor. mdpi.com Conversely, partial D-amino acid substitution can lead to a loss of function by disrupting the precise conformation required for biological activity. nih.gov The introduction of D-amino acids into the Tetrapeptide-30 sequence would need to be carefully evaluated to balance the potential gain in stability against a possible loss of efficacy.

Impact of Specific Amino Acid Motifs (e.g., PKEK, KEK, Arg-DPhe)

Short amino acid sequences, or motifs, within a peptide often confer specific biological activities. Tetrapeptide-30's sequence, PKEK, contains the notable KEK (Lys-Glu-Lys) motif. ci.guide This particular motif is also found in the antimicrobial polypeptide cathelicidin and is associated with anti-inflammatory and pigmentation-regulating properties. ci.guide The PKEK sequence as a whole is recognized for its ability to reduce hyperpigmentation by inhibiting the activation of melanocytes and reducing the amount of tyrosinase, a key enzyme in melanin production. incidecoder.commedchemexpress.com

In the broader context of peptide design, other motifs like Arg-DPhe (Arginine-D-Phenylalanine) are known to be important for interacting with specific receptors. For example, the His-Phe-Arg-Trp sequence is the core motif in α-Melanocyte Stimulating Hormone (α-MSH) responsible for receptor recognition. mdpi.com Analogs often incorporate D-amino acids, such as in the Arg-DPhe motif, to enhance stability and receptor affinity. researchgate.net While not present in Tetrapeptide-30, the study of such motifs informs the understanding of how short peptide sequences can be optimized for potent and selective biological activity.

Conformational Dynamics and Activity of Linear and Cyclic Variants

Tetrapeptide-30 is a linear peptide. The conformational flexibility of linear peptides can be both an advantage and a disadvantage. While flexibility allows the peptide to adapt its shape to a binding site, it can also lead to a higher energy barrier for binding and increased susceptibility to enzymatic degradation. nih.govsemanticscholar.org

Cyclization is a common strategy in peptide chemistry to overcome these limitations. By linking the peptide's ends, a cyclic variant is created, which significantly reduces conformational flexibility. acs.org Studies comparing linear and cyclic peptides, such as those containing the RGD (Arg-Gly-Asp) motif, have shown that cyclic variants often exhibit greater stability and higher receptor binding affinity. nih.govnih.gov This increased stability is attributed to the rigid ring structure, which can lock the peptide into its biologically active conformation and protect it from proteases. semanticscholar.org A cyclic variant of Tetrapeptide-30 could potentially offer enhanced stability and activity, although this would require empirical validation to ensure the constrained conformation is optimal for its target interaction.

Ligand-Target Interaction Analysis

Understanding how a peptide interacts with its biological target is fundamental to explaining its mechanism of action. This involves studying the binding affinity and the specific molecular interactions between the ligand (the peptide) and its receptor.

Tetrapeptide-30 exerts its effects on skin pigmentation by modulating the signaling pathways that control melanin production. A key pathway involves the α-Melanocyte Stimulating Hormone (α-MSH) and its receptor, the melanocortin 1 receptor (MC1R). mdpi.commdpi.com The binding of α-MSH to MC1R on melanocytes initiates a cascade that leads to melanin synthesis. mdpi.com

Research indicates that Tetrapeptide-30 (PKEK) does not function by directly competing with α-MSH for binding to the MC1R. Instead, it acts upstream by reducing the expression of proopiomelanocortin (POMC) mRNA in keratinocytes that have been exposed to UVB radiation. ci.guidedntb.gov.ua POMC is the precursor protein that is cleaved to produce α-MSH. dntb.gov.ua By decreasing the amount of available POMC, Tetrapeptide-30 effectively reduces the amount of α-MSH that can be produced and secreted, thereby inhibiting the activation of melanocytes. ci.guide This indirect mechanism of action highlights a sophisticated level of regulation within the skin's pigmentation process. Other synthetic peptides, often containing motifs like His-D-Phe-Arg-Trp, have been specifically designed to act as potent agonists or antagonists by directly binding to melanocortin receptors, demonstrating the diversity of approaches for modulating this system. researchgate.netnih.gov

| Peptide/Ligand | Target/Receptor | Interaction Type | Reported Effect |

|---|---|---|---|

| Tetrapeptide-30 (PKEK) | Proopiomelanocortin (POMC) gene expression | Indirect antagonist/Downregulator | Reduces UVB-induced POMC mRNA, leading to decreased α-MSH precursor. ci.guidedntb.gov.ua |

| α-MSH (endogenous ligand) | Melanocortin 1 Receptor (MC1R) | Agonist | Stimulates melanin synthesis. mdpi.commdpi.com |

| Ac-His-Arg-(pI)DPhe-Tic-NH₂ (Synthetic Tetrapeptide) | Melanocortin 3 Receptor (MC3R) / Melanocortin 4 Receptor (MC4R) | Mixed Agonist/Antagonist | Acts as an MC3R agonist and an MC4R antagonist. nih.gov |

An in-depth analysis of this compound reveals a sophisticated interplay of molecular design and computational chemistry. This article explores the scientific foundations that underpin its function, focusing on structure-activity relationships and advanced modeling techniques that are crucial in the development of targeted peptides.

Advanced Research Methodologies and Analytical Techniques for Tetrapeptide 30 Acetate

Spectroscopic Characterization Techniques

Spectroscopic methods are indispensable tools for probing the molecular structure and properties of Tetrapeptide-30 acetate (B1210297). These techniques rely on the interaction of electromagnetic radiation with the peptide to provide detailed information about its atomic and molecular features.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive technique for the detailed structural analysis of peptides in solution. By observing the magnetic properties of atomic nuclei, NMR can provide a wealth of information regarding the primary sequence and three-dimensional structure of Tetrapeptide-30 acetate.

1H NMR studies are crucial for determining the connectivity of atoms and identifying the amino acid residues within the peptide chain. nih.gov The chemical shifts (δ) and coupling constants (J) of protons provide insights into the local electronic environment and dihedral angles, respectively. biosynth.com For more complex structural elucidation, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) are employed to establish through-bond correlations between protons, aiding in the assignment of spin systems for each amino acid. biosynth.com NOESY (Nuclear Overhauser Effect Spectroscopy) experiments are particularly vital for determining the spatial proximity of protons, which is essential for defining the peptide's secondary and tertiary structure. biosynth.com

Furthermore, 13C NMR spectroscopy complements 1H NMR by providing information about the carbon backbone and side chains, helping to confirm an all-trans peptide backbone. nih.gov The combination of these NMR techniques allows for a comprehensive reconstruction of the molecular architecture of this compound.

Table 1: Key NMR Parameters for this compound Structural Analysis

| NMR Technique | Information Gained | Key Parameters | Relevance to this compound |

| 1D ¹H NMR | Proton environment and connectivity | Chemical Shifts (δ), Coupling Constants (J) | Identifies amino acid residues and their local conformation. |

| 2D COSY/TOCSY | Through-bond proton correlations | Cross-peaks | Confirms amino acid spin systems and sequence. |

| 2D NOESY | Through-space proton proximity | NOE cross-peaks | Determines 3D structure and folding. |

| 1D/2D ¹³C NMR | Carbon framework | Chemical Shifts (δ) | Elucidates backbone and side-chain structure. |

Infrared (IR) and Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Analysis

Infrared (IR) and Fourier-Transform Infrared (FTIR) spectroscopy are pivotal for identifying the functional groups present in this compound. This technique measures the absorption of infrared radiation by the molecule, which causes vibrations in its chemical bonds. upi.edu Each type of bond vibrates at a characteristic frequency, resulting in a unique spectral fingerprint of the molecule.

The FTIR spectrum of a peptide is dominated by characteristic amide bands. The amide I band, appearing in the 1600-1700 cm⁻¹ region, is primarily due to the C=O stretching vibration of the peptide backbone and is particularly sensitive to the secondary structure (e.g., α-helices, β-sheets, turns, and random coils). acs.org The amide II band, typically found between 1500 and 1600 cm⁻¹, arises from N-H bending and C-N stretching vibrations. acs.org

Table 2: Characteristic FTIR Absorption Bands for this compound Analysis

| Wavenumber Range (cm⁻¹) | Vibrational Mode | Functional Group/Structure |

| 3500-3200 | N-H stretching | Amide A |

| 1700-1600 | C=O stretching | Amide I |

| 1600-1500 | N-H bending, C-N stretching | Amide II |

| ~1400-1550 | C=O symmetric stretching | Carboxylate (Acetate) |

| ~3000-2850 | C-H stretching | Aliphatic side chains |

Circular Dichroism (CD) Spectroscopy for Conformational Studies and Stability Evaluation

Circular Dichroism (CD) spectroscopy is a powerful tool for investigating the secondary structure and conformational stability of chiral molecules like peptides. subr.edu This technique measures the differential absorption of left and right circularly polarized light by the peptide. The resulting CD spectrum in the far-UV region (typically 190-250 nm) is highly sensitive to the peptide's secondary structure.

Different secondary structural elements, such as α-helices, β-sheets, and random coils, exhibit distinct CD spectral signatures. subr.edu For instance, an α-helix is characterized by a positive band around 192 nm and two negative bands at approximately 208 nm and 222 nm. A β-sheet typically shows a negative band around 215-220 nm and a positive band near 195-200 nm. Random coil structures generally display a strong negative band below 200 nm.

By analyzing the CD spectrum of this compound, researchers can determine the predominant secondary structure in solution and evaluate its conformational stability under various conditions such as changes in temperature, pH, and solvent polarity. subr.edu This information is critical for understanding the peptide's biological activity and for formulation development. Vibrational circular dichroism (VCD) can also be used to study solvent-induced conformational changes. rsc.orgresearchgate.net

Chromatographic Separation and Purity Assessment

Chromatographic techniques are essential for the separation, purification, and purity assessment of this compound. These methods separate components of a mixture based on their differential distribution between a stationary phase and a mobile phase.

High-Performance Liquid Chromatography (HPLC) for Purity and Concentration

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for determining the purity and concentration of synthetic peptides. thermofisher.com Reversed-phase HPLC (RP-HPLC) is the predominant mode of separation, where a nonpolar stationary phase (e.g., C8 or C18 alkyl chains bonded to silica) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile, often with an ion-pairing agent such as trifluoroacetic acid (TFA) or formic acid. open.ac.uk

In an RP-HPLC analysis of this compound, the peptide is injected onto the column, and the mobile phase composition is gradually changed (gradient elution) to elute the peptide and any impurities. thermofisher.com The retention time of the main peptide peak is a characteristic property under specific chromatographic conditions, while the area of the peak is proportional to its concentration. Purity is typically expressed as the percentage of the main peak area relative to the total area of all peaks in the chromatogram. HPLC can also be used for the simultaneous determination of the peptide and its acetate counterion. fishersci.com

Table 3: Typical HPLC Parameters for this compound Analysis

| Parameter | Typical Condition | Purpose |

| Column | Reversed-phase C18, 3-5 µm particle size | Separation based on hydrophobicity |

| Mobile Phase A | Water with 0.1% TFA or Formic Acid | Aqueous component of the mobile phase |

| Mobile Phase B | Acetonitrile with 0.1% TFA or Formic Acid | Organic component for elution |

| Gradient | Increasing percentage of Mobile Phase B over time | Elution of peptide and impurities |

| Flow Rate | 0.5 - 1.5 mL/min | Controls the speed of the separation |

| Detection | UV absorbance at 214-220 nm | Quantitation of the peptide bond |

| Column Temperature | 25-60 °C | Influences selectivity and peak shape |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Separation

Ultra-Performance Liquid Chromatography (UPLC) represents a significant advancement in liquid chromatography, offering substantial improvements in resolution, speed, and sensitivity compared to conventional HPLC. UPLC systems utilize columns packed with smaller particles (typically sub-2 µm), which necessitates operation at higher pressures.

The smaller particle size leads to a dramatic increase in chromatographic efficiency, resulting in narrower and taller peaks. This enhanced resolution is particularly advantageous for separating closely related impurities from the main this compound peak, which might co-elute in a standard HPLC separation. waters.com The increased speed of UPLC allows for higher sample throughput, making it an ideal technique for quality control in a manufacturing environment. When coupled with mass spectrometry (UPLC-MS), it becomes a powerful tool for both quantifying purity and identifying impurities with high accuracy and sensitivity. biosynth.com

Table 4: Comparison of HPLC and UPLC for this compound Analysis

| Feature | HPLC | UPLC | Advantage of UPLC |

| Particle Size | 3 - 5 µm | < 2 µm | Higher efficiency and resolution |

| Operating Pressure | 1000 - 4000 psi | 6000 - 15000 psi | Enables use of smaller particles |

| Analysis Time | Longer | Shorter | Higher throughput |

| Resolution | Good | Excellent | Better separation of complex mixtures |

| Solvent Consumption | Higher | Lower | More environmentally friendly and cost-effective |

Size-Exclusion Chromatography (SEC) for Aggregate Detection

Size-Exclusion Chromatography (SEC) is a fundamental technique for assessing the presence of aggregates in peptide and protein-based therapeutics. nih.gov Aggregation is an undesirable phenomenon as it can affect the product's efficacy and potentially lead to adverse effects. chromatographyonline.com SEC separates molecules based on their size in solution. waters.com Larger molecules, such as aggregates, travel a shorter path through the porous chromatography column and elute earlier than the smaller, intended monomeric peptide. researchgate.net

In the context of this compound, SEC is employed to quantify high molecular weight species (HMWs), including dimers and larger oligomers, which may form during synthesis or upon storage. researchgate.net The method provides a precise and reproducible way to monitor the purity and stability of the peptide preparation. nih.govresearchgate.net While SEC is a standard for routine analysis, it is often used in conjunction with orthogonal methods like analytical ultracentrifugation to confirm results, as SEC itself can sometimes induce changes in the sample. nih.govnih.gov The choice of column pore size is critical; for peptides and smaller proteins, pore sizes around 130Å are common, while larger proteins and aggregates may require pore sizes of 300Å or more. researchgate.net

Table 1: Key Parameters in SEC for Peptide Aggregate Analysis

| Parameter | Description | Typical Conditions for Peptides |

| Stationary Phase | Porous particles that separate molecules by size. | Silica or polymer-based with controlled pore sizes (e.g., 100-300 Å). |

| Mobile Phase | Aqueous buffer designed to minimize non-specific interactions. | Phosphate or acetate buffers at a specific pH, often containing salt to reduce ionic interactions. |

| Flow Rate | The speed at which the mobile phase passes through the column. | Typically in the range of 0.5-1.0 mL/min for analytical separations. |

| Detection | Method used to visualize the eluting molecules. | UV absorbance at 214-280 nm is common for peptides. |

Capillary Electrophoresis (CE) for Charge Component Analysis

In a typical CE setup, a sample is introduced into a narrow capillary filled with an electrolyte buffer. When a high voltage is applied, charged molecules migrate towards the electrode of opposite polarity at different velocities, leading to their separation. lcms.cz Capillary Zone Electrophoresis (CZE) is a common mode of CE used for this purpose. researchgate.net The composition of the background electrolyte, including its pH and the presence of additives, is crucial for achieving optimal separation of charge variants. researchgate.net CE offers advantages such as high efficiency, short analysis times, and minimal sample consumption. lcms.cz It can be used to determine the acetate counter-ion content in peptide salts and to provide detailed information on the charge heterogeneity of the peptide product. nih.gov

Table 2: Comparison of CE Modes for Peptide Analysis

| CE Mode | Principle of Separation | Application for this compound |

| Capillary Zone Electrophoresis (CZE) | Separation based on differences in electrophoretic mobility (charge-to-size ratio). | Analysis of charge variants (e.g., deamidation products). researchgate.net |

| Capillary Isoelectric Focusing (cIEF) | Separation based on isoelectric point (pI) in a pH gradient. | Determination of the pI and separation of charge isoforms. lcms.cz |

| Capillary Gel Electrophoresis (CGE) | Separation based on molecular size through a gel matrix. | Purity and size determination. lcms.cz |

Mass Spectrometry (MS) for Molecular Weight and Structural Confirmation

Mass Spectrometry (MS) is an indispensable tool for the definitive identification and structural characterization of peptides like this compound. It provides a highly accurate measurement of the molecular weight of the intact peptide and can be used to confirm its amino acid sequence. bioscience.co.ukfda.gov The process involves ionizing the peptide and then measuring the mass-to-charge ratio of the resulting ions. nih.gov

For Tetrapeptide-30, with a molecular formula of C₂₂H₄₀N₆O₇, the expected molecular weight is approximately 500.59 g/mol . fda.gov The acetate salt form will have a higher molecular weight. bioscience.co.uk MS analysis can verify this mass with high precision, confirming the identity of the compound. Furthermore, tandem mass spectrometry (MS/MS) can be employed to fragment the peptide and analyze the resulting fragment ions, which provides sequence information and can help to identify the sites of any modifications. mdpi.com

LC-MS/MS for Bioanalysis and Metabolite Identification

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is a powerful and widely used technique for the quantitative bioanalysis of drugs and their metabolites in complex biological matrices such as plasma, urine, or tissue extracts. sci-hub.sebioanalysis-zone.com This method combines the separation capabilities of liquid chromatography with the high sensitivity and selectivity of tandem mass spectrometry. bioanalysis-zone.com

In the context of this compound, LC-MS/MS would be the method of choice to study its pharmacokinetics (absorption, distribution, metabolism, and excretion). The technique allows for the detection and quantification of the parent peptide and any potential metabolites at very low concentrations (pg/mL to µg/mL). sci-hub.se The identification of metabolites is crucial for understanding the biotransformation pathways of the peptide and for assessing the safety and efficacy of any active metabolites. youtube.com The process typically involves developing a method that can separate the analyte of interest from endogenous interferences in the biological sample before it is introduced into the mass spectrometer for detection and quantification. sci-hub.se

Intact Mass Analysis vs. Bottom-Up Proteomics Approaches

When using mass spectrometry to analyze this compound, two primary strategies can be employed: intact mass analysis and bottom-up proteomics.

Intact Mass Analysis , often referred to as a "top-down" approach, involves analyzing the entire, undigested peptide. metwarebio.com This method provides the molecular weight of the intact this compound, allowing for the direct observation of the complete molecule and any modifications it may carry. nih.gov The advantage of this approach is that it preserves information about how different modifications are combined on a single peptide molecule, which is lost in bottom-up methods. nih.govmetwarebio.com However, analyzing intact proteins or larger peptides can be more challenging due to lower ionization efficiency and more complex spectra. nih.gov

Bottom-Up Proteomics , also known as "shotgun" proteomics, is the more traditional and widely used approach. nih.gov In this strategy, the peptide is first enzymatically digested into smaller fragments, typically using an enzyme like trypsin. metwarebio.com These smaller peptide fragments are then separated by liquid chromatography and analyzed by tandem mass spectrometry. nih.gov The resulting fragment ion data is used to identify the amino acid sequence of the fragments, which are then pieced back together to infer the sequence of the original peptide. youtube.com While this method is highly effective for identifying and quantifying proteins and peptides from complex mixtures, it results in a loss of information regarding the connectivity of post-translational modifications on the intact molecule. nih.govchromatographyonline.com

Table 3: Comparison of Intact Mass Analysis and Bottom-Up Proteomics for this compound

| Feature | Intact Mass Analysis (Top-Down) | Bottom-Up Proteomics |

| Sample Preparation | Analysis of the whole, undigested peptide. | Enzymatic digestion of the peptide into smaller fragments. metwarebio.com |

| Information Gained | Precise molecular weight of the intact peptide and characterization of complete proteoforms. metwarebio.com | Identification and quantification based on peptide fragments; provides sequence coverage. nih.gov |

| Advantages | Preserves information on co-occurring post-translational modifications. nih.gov | High-throughput and effective for complex samples; peptides are easier to analyze. nih.gov |

| Limitations | Can be challenging for larger, more complex molecules; potential for lower sensitivity. nih.gov | Information about how modifications are combined on the original peptide is lost. nih.gov |

In Vitro Cellular and Biochemical Assays

To assess the biological activity of this compound, a variety of in vitro assays are utilized. These assays employ cell culture models and biochemical tests to investigate the peptide's effects at a cellular and molecular level.

Cell Culture Models for Bioactivity Assessment (e.g., Human Keratinocytes, Melanocytes, B16F10 Cells)

Cell culture models are essential for studying the bioactivity of this compound in a controlled environment that mimics certain aspects of human skin. dergipark.org.tr

Human Keratinocytes: These are the primary cells of the epidermis and play a crucial role in the skin's barrier function and inflammatory response. dergipark.org.tr Studies have used human keratinocytes to investigate the effects of Tetrapeptide-30 on inflammatory pathways. For instance, research has shown that Tetrapeptide-30 can reduce the UVB-induced gene expression of pro-inflammatory cytokines such as IL-6 and TNF-α in keratinocytes. medchemexpress.comglpbio.com Co-cultures of keratinocytes and melanocytes are also used to study the transfer of melanosomes, the melanin-containing organelles. researchgate.net

Human Melanocytes: These cells are responsible for producing the pigment melanin (B1238610), which determines skin color. Tetrapeptide-30 is known for its skin-lightening properties, and its effects on melanocytes are a key area of research. medchemexpress.comglpbio.com Assays using melanocytes can assess the peptide's ability to inhibit tyrosinase, the key enzyme in melanin synthesis, and to reduce melanocyte activation. medchemexpress.comlotioncrafter.com

B16F10 Cells: This is a murine melanoma cell line that is widely used in pigmentation research as a model for melanogenesis. While not of human origin, these cells are robust and provide a convenient system to screen for compounds that affect melanin production. Although direct studies specifically naming Tetrapeptide-30 with B16F10 cells were not prominent in the provided search results, this cell line is a standard tool for evaluating potential skin-lightening agents.

Table 4: Cell Models for Tetrapeptide-30 Bioactivity Studies

| Cell Type | Origin | Key Application in Tetrapeptide-30 Research | Research Findings |

| Human Keratinocytes | Human Epidermis | Investigating anti-inflammatory effects and melanosome transfer. dergipark.org.trresearchgate.net | Reduction of UVB-induced pro-inflammatory cytokine expression (IL-6, TNF-α). medchemexpress.comglpbio.com |

| Human Melanocytes | Human Epidermis | Assessing impact on melanin production and melanocyte activation. researchgate.net | Inhibition of tyrosinase and melanocyte activation. medchemexpress.comglpbio.com |

| B16F10 Cells | Murine Melanoma | Screening for effects on melanogenesis. | A standard model for evaluating inhibitors of pigmentation. |

Enzyme Inhibition Assays (e.g., Tyrosinase Activity)

Enzyme inhibition assays are fundamental in characterizing the efficacy of this compound as a skin-lightening agent. The primary target for this peptide is tyrosinase, a key enzyme in the melanin biosynthesis pathway. biocat.comresearchgate.net

Detailed Research Findings:

The inhibitory effect of peptides on tyrosinase is a focal point of research. These assays typically involve monitoring the enzymatic reaction where tyrosinase catalyzes the oxidation of a substrate like L-DOPA. nih.gov The rate of formation of the product, dopachrome, is measured spectrophotometrically by monitoring the absorbance at a specific wavelength, often 475 nm. nih.gov The percentage of tyrosinase inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to a control reaction without the inhibitor. nih.gov